Meconin
Overview
Description
Meconin is an endogenous metabolite . It is a lactone of meconinic acid, extracted from opium . It is used as a marker for illicit opiate use .
Molecular Structure Analysis
The molecular formula of Meconin is C10H10O4. It has an average molecular weight of 194.184 Da and a monoisotopic mass of 194.057907 Da .Scientific Research Applications
Marker for Illicit Opiate Use
Meconin has been validated as a marker for illicit opiate use. Urine samples from individuals attending substance misuse services and postmortem cases were analyzed for Meconin, which is a metabolite of noscapine, by gas chromatography-mass spectrometry. This application is significant in forensic toxicology and substance abuse research .
Neuroprotective Potential
Meconic acid, which is related to Meconin, has been found to have a protective effect on in vitro models of ischemia. It caused a decrease in the level of intracellular calcium and restoration of the membrane potential of mitochondria in the culture of cerebellar neurons under glutamate exposure and an increase in the percentage of living cells under oxygen–glucose deprivation .
Mechanism of Action
Target of Action
Meconin is a metabolite of noscapine Noscapine is a non-addictive opioid agonist, and its primary targets are opioid receptors in the central nervous system
Mode of Action
As a metabolite of noscapine, it may share some of the parent compound’s interactions with opioid receptors . Opioid receptors, when activated, can inhibit the release of pain neurotransmitters, leading to analgesic effects.
Biochemical Pathways
Noscapine, from which meconin is derived, is known to be metabolized in the liver, primarily by the cytochrome p450 enzyme system
Pharmacokinetics
Noscapine is known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its relationship to noscapine, it may contribute to the overall analgesic and antitussive effects of the parent compound .
properties
IUPAC Name |
6,7-dimethoxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFFGRQMMWVHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205433 | |
Record name | Meconin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Meconine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.5 mg/mL at 25 °C | |
Record name | Meconine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Meconin | |
CAS RN |
569-31-3 | |
Record name | Meconin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=569-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meconin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meconin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35547 | |
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Record name | Meconin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethoxyphthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MECONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK5R222CG0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Meconine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102.5 °C | |
Record name | Meconine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Meconin and where is it found?
A1: Meconin (6,7-dimethoxyisobenzofuran-1(3H)-one) is a naturally occurring phthalide found in opium poppy (Papaver somniferum L.) []. It is also a metabolic byproduct of noscapine, another alkaloid present in opium [, ].
Q2: How can Meconin be used to identify illicit opiate use?
A2: Meconin's presence in urine samples can serve as a marker for illicit opiate use, specifically heroin [, ]. This is because heroin often contains noscapine as a contaminant, which metabolizes into meconin in the body. Studies have shown a high correlation between the presence of meconin in urine and the use of heroin, making it a valuable tool in forensic toxicology and substance abuse monitoring [, ].
Q3: Can Meconin be used to differentiate between heroin and other opiate use?
A3: Yes, Meconin is considered a specific marker for heroin use and does not show up in the urine of individuals who have consumed other opiates, like codeine or morphine [, ]. This is crucial in distinguishing between licit use of prescription opiates and illicit heroin use.
Q4: How sensitive are the analytical methods for detecting Meconin?
A4: Modern analytical techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) have enabled the detection of Meconin at very low concentrations (as low as 0.1 ng/g) in biological samples like umbilical cord tissue and urine []. This high sensitivity is critical in identifying even low levels of exposure, such as in cases of in utero heroin exposure.
Q5: Can Meconin be used to identify the geographical origin of seized opium?
A5: While Meconin itself may not pinpoint the exact geographical origin, its presence alongside other alkaloids in opium can be used to trace back the source []. This is because the alkaloid profile of opium poppy can vary depending on factors like geographical location, cultivation practices, and plant genetics. Combining alkaloid analysis with genetic techniques can further improve the accuracy of origin tracing.
Q6: How is Meconin formed from Noscapine?
A6: Meconin is a product of Noscapine degradation. This process can occur through various mechanisms, including heating Noscapine above 200°C or subjecting it to hydrolysis in boiling water [, ]. The breakdown of Noscapine yields both meconin and cotarnine.
Q7: Are there any synthetic routes to produce Meconin?
A7: Yes, Meconin can be synthesized through various chemical reactions. One approach involves using 3:4-dimethoxyphenylacetyl chloride as a starting material and converting it to aminomethyl-meconin hydrochloride through a series of steps []. This highlights the possibility of producing Meconin independently of natural sources.
Q8: Has Meconin been found in historical samples?
A8: Meconin has been identified in pharmaceutical relics dating back to the 18th century, indicating its historical presence and potential degradation in old opium-derived products [].
Q9: Are there any known toxicological concerns with Meconin?
A9: While Meconin is generally considered less toxic than other opium alkaloids, research on its specific toxicological profile is limited []. Further studies are needed to fully understand its potential adverse effects, especially with long-term exposure.
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